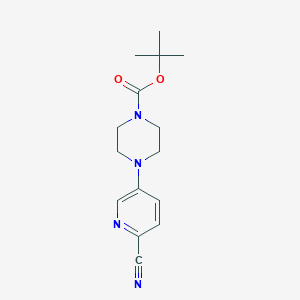
Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate
Numéro de catalogue B8148044
Poids moléculaire: 288.34 g/mol
Clé InChI: IWODEEFCAGQFLY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US08273737B2
Procedure details


A mixture of the 5-bromopyridine-2-carbonitrile (0.957 g, 5.23 mmol), tert-butyl piperazine-1-carboxylate (1.36 g, 7.32 mmol), cesium carbonate (3.41 g, 10.5 mmol), racemic N,N′-dimethylcyclohexane-1,2-diamine (0.074 g, 0.52 mmol), and copper(I) iodide (0.010 mg, 0.052 mmol) was stirred with 13.1 mL of 1-methylpyrrolidin-2-one and purged with a stream of nitrogen. The reaction was heated to 120° C. for 8 hours. The mixture was diluted with dichloromethane (20 mL) and washed with water (3×20 mL). The organic layer was dried over sodium sulfate, filtered, concentrated, and subjected to purified by silica gel chromatography eluting with 0-50% EtOAc in hexanes. Collection of product containing fractions and removal of solvent yielded to yield tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate.


Name
cesium carbonate
Quantity
3.41 g
Type
reactant
Reaction Step One


Name
copper(I) iodide
Quantity
0.01 mg
Type
catalyst
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[N:10]1([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.C(=O)([O-])[O-].[Cs+].[Cs+].CNC1CCCCC1NC>[Cu]I.CN1CCCC1=O>[C:8]([C:5]1[N:6]=[CH:7][C:2]([N:13]2[CH2:12][CH2:11][N:10]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:15][CH2:14]2)=[CH:3][CH:4]=1)#[N:9] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.957 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=NC1)C#N
|
|
Name
|
|
|
Quantity
|
1.36 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCNCC1)C(=O)OC(C)(C)C
|
|
Name
|
cesium carbonate
|
|
Quantity
|
3.41 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
0.074 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC1C(CCCC1)NC
|
|
Name
|
copper(I) iodide
|
|
Quantity
|
0.01 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Two
|
Name
|
|
|
Quantity
|
13.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with a stream of nitrogen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was diluted with dichloromethane (20 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (3×20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to purified by silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 0-50% EtOAc in hexanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Collection of product
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fractions and removal of solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CC=C(C=N1)N1CCN(CC1)C(=O)OC(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
